

What are the chemical properties of Heptadecyl methane sulfonate?

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Compound of Interest

Compound Name: *Heptadecyl methane sulfonate*

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Heptadecyl Methanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl methanesulfonate (CAS No. 62732-71-2), also known as heptadecyl mesylate, is the ester of 1-heptadecanol and methanesulfonic acid. As a long-chain alkyl methanesulfonate, it possesses a hydrophobic C17 alkyl chain and a polar methanesulfonyl group. While specific research on heptadecyl methanesulfonate is limited, this guide provides a comprehensive overview of its expected chemical properties, a detailed hypothetical protocol for its synthesis, and predicted spectral data based on the known characteristics of similar long-chain esters and alkyl methanesulfonates. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Properties

Detailed experimental data for heptadecyl methanesulfonate is not readily available in public literature. The following table summarizes its predicted physicochemical properties based on data from its precursor, 1-heptadecanol, and general knowledge of long-chain alkyl esters.

Property	Predicted Value/Information	Source/Basis for Prediction
Molecular Formula	C ₁₈ H ₃₈ O ₃ S	-
Molecular Weight	334.56 g/mol	-
CAS Number	62732-71-2	[1]
Appearance	White to off-white waxy solid at room temperature.	Based on the properties of 1-heptadecanol.
Melting Point	Estimated to be in the range of 40-50 °C.	The melting point of 1-heptadecanol is 51-55 °C [2] . Esterification may slightly lower the melting point.
Boiling Point	> 300 °C at atmospheric pressure. Likely to decompose upon boiling at atmospheric pressure.	The boiling point of 1-heptadecanol is approximately 308 °C [2] . Long-chain esters often have high boiling points and may decompose before boiling.
Solubility	Insoluble in water. Soluble in nonpolar organic solvents such as ethers, and chlorinated hydrocarbons. Sparingly soluble in alcohols.	General solubility of long-chain alkyl esters.
Stability	Stable under normal conditions. Sensitive to moisture and strong bases, which can cause hydrolysis back to 1-heptadecanol and methanesulfonic acid.	General reactivity of sulfonate esters.
Reactivity	Incompatible with strong oxidizing agents and strong bases [3] . The methanesulfonate group is a	General reactivity of alkyl methanesulfonates.

good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Synthesis of Heptadecyl Methanesulfonate: A Detailed Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of heptadecyl methanesulfonate from 1-heptadecanol and methanesulfonyl chloride. This protocol is based on general methods for the synthesis of alkyl methanesulfonates.

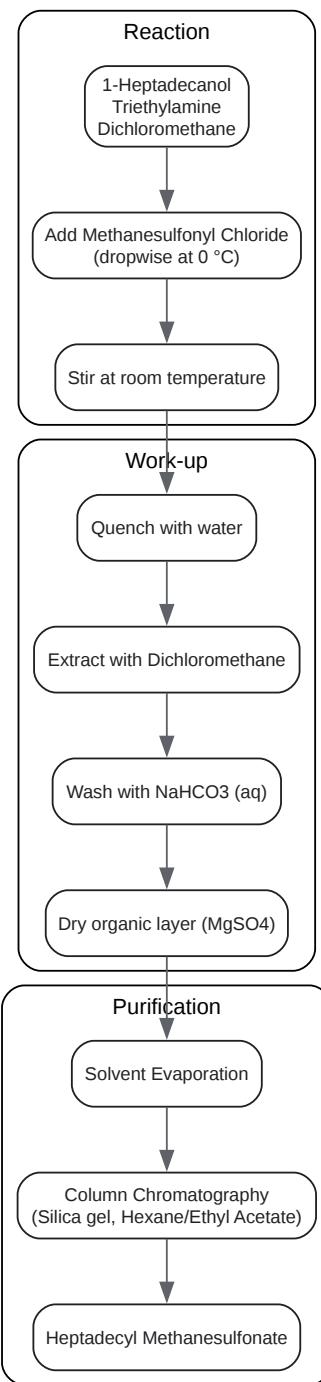
Materials and Equipment

- 1-Heptadecanol (C₁₇H₃₆O)
- Methanesulfonyl chloride (CH₃SO₂Cl)
- Triethylamine (N(CH₂CH₃)₃) or Pyridine
- Anhydrous dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hexane
- Ethyl acetate
- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator
- Glass funnel and filter paper
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup (silica gel)

Reaction Workflow Diagram

Synthesis Workflow for Heptadecyl Methanesulfonate

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Caption: Synthesis Workflow for Heptadecyl Methanesulfonate.

Step-by-Step Procedure

- Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptadecanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
- Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure heptadecyl methanesulfonate.
- Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Predicted Spectral Data

The following tables and descriptions outline the expected spectral characteristics of heptadecyl methanesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH3- (terminal methyl of heptadecyl)	~0.88	Triplet (t)	3H
-(CH2)15-	~1.25	Multiplet (m)	30H
-O-CH2-	~4.20	Triplet (t)	2H
CH3-SO2-	~3.00	Singlet (s)	3H

Interpretation: The ^1H NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the long alkyl chain, a large multiplet for the methylene protons, a downfield triplet for the methylene group attached to the oxygen atom, and a singlet for the methyl group of the methanesulfonyl moiety.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Predicted Chemical Shift (ppm)
CH3- (terminal methyl of heptadecyl)	~14
-(CH2)n- (bulk of the alkyl chain)	~22-32
-O-CH2-	~70
CH3-SO2-	~38

Interpretation: The ^{13}C NMR spectrum will display a series of peaks in the aliphatic region corresponding to the heptadecyl chain, with the carbon attached to the oxygen appearing significantly downfield. The methyl carbon of the methanesulfonyl group will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm-1)
C-H stretch (aliphatic)	2850-2960
S=O stretch (asymmetric)	~1350
S=O stretch (symmetric)	~1175
C-O stretch	~1000

Interpretation: The IR spectrum will be dominated by strong C-H stretching vibrations from the long alkyl chain. The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonyl group.

Mass Spectrometry (MS)

Expected Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) of heptadecyl methanesulfonate is expected to show fragmentation patterns characteristic of long-chain esters. The molecular ion peak (M^+) may be weak or absent. Key fragments would likely arise from cleavage of the C-O and S-O bonds. Common fragments would include the loss of the methanesulfonyloxy group ($[M - 95]^+$), and fragmentation along the alkyl chain.

Signaling Pathways and Experimental Workflows

There is currently no information available in the scientific literature regarding the involvement of heptadecyl methanesulfonate in specific biological signaling pathways or its use in defined experimental workflows. Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS), are known to be DNA alkylating agents and are used in research to study DNA damage and repair^{[4][5]}. However, the biological activity of long-chain alkyl methanesulfonates like the heptadecyl ester has not been extensively studied.

Safety and Handling

Based on the safety data for similar compounds, heptadecyl methanesulfonate should be handled with care.

- Hazards: Expected to be toxic if swallowed and may cause skin sensitization upon repeated contact^[6].

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Heptadecyl methanesulfonate is a long-chain alkyl ester with potential for further investigation in various fields of chemical and biological research. This technical guide provides a summary of its predicted chemical properties, a hypothetical synthesis protocol, and expected spectral data to facilitate future studies. Researchers should exercise appropriate caution when handling this compound, following standard laboratory safety procedures. Further experimental work is required to fully characterize its physicochemical and biological properties.

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